

What is Propyl paraben-13C6 and its chemical structure

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Compound of Interest

Compound Name: Propyl paraben-13C6

Cat. No.: B15555118

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An In-depth Technical Guide to Propyl Paraben-13C6

Propyl paraben-13C6 is the isotopically labeled form of propyl paraben, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its use in research and drug development.

Core Concepts

Propyl paraben-13C6 is a stable isotope-labeled compound where six carbon atoms on the phenyl ring are replaced with the heavy isotope of carbon, ^{13}C .^{[1][2]} This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard for the accurate quantification of unlabeled propyl paraben.^[3] Its chemical behavior is nearly identical to that of its unlabeled counterpart, allowing it to be used as a tracer in metabolic and pharmacokinetic studies.

Chemical Structure

The chemical structure of **Propyl paraben-13C6** is identical to that of propyl paraben, with the exception of the six ^{13}C atoms in the benzene ring. It is the n-propyl ester of 4-hydroxybenzoic acid.

Caption: Chemical structure of **Propyl paraben-13C6**.

Quantitative Data

The physical and chemical properties of **Propyl paraben-13C6** are summarized in the table below. The data for the unlabeled propyl paraben is included for comparison, as the isotopic labeling has a negligible effect on most of these properties.

Property	Value	Reference
Chemical Formula	C ₄ ¹³ C ₆ H ₁₂ O ₃	[2] [3]
Molecular Weight	186.16 g/mol	
CAS Number	2075718-26-0	
Appearance	White to light brown solid/crystalline powder	
Melting Point	96-99 °C (for unlabeled)	
Solubility	Poorly soluble in water; Soluble in DMSO (125 mg/mL), ethanol, and methanol	
Purity	>95% (HPLC)	
Storage Temperature	+4°C (neat); -20°C to -80°C (in solution)	

Experimental Protocols

Propyl paraben-13C6 is frequently used as an internal standard for the quantification of propyl paraben in various matrices, including cosmetics, pharmaceuticals, and biological samples. Below is a representative experimental protocol for the analysis of propyl paraben using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol: Quantification of Propyl Paraben in a Cream Formulation using HPLC-UV

1. Objective: To determine the concentration of propyl paraben in a cosmetic cream sample using **Propyl paraben-13C6** as an internal standard.

2. Materials and Reagents:

- Propyl Paraben standard
- **Propyl Paraben-13C6** (Internal Standard)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Methanol (HPLC grade)
- Cosmetic cream sample
- 0.45 µm syringe filters

3. Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Analytical balance
- Vortex mixer
- Centrifuge

4. Preparation of Standard Solutions:

- Stock Standard Solution (Propyl Paraben): Accurately weigh 10 mg of propyl paraben and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Stock Internal Standard Solution (**Propyl Paraben-13C6**): Accurately weigh 10 mg of **Propyl paraben-13C6** and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

5. Sample Preparation:

- Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.
- Add 20 mL of methanol and vortex for 5 minutes to extract the propyl paraben.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Transfer the supernatant to a 25 mL volumetric flask.
- Repeat the extraction step with another 20 mL of methanol, combine the supernatants, and bring the volume to 25 mL with methanol.
- Spike the extract with the internal standard to a final concentration of 10 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. HPLC Conditions:

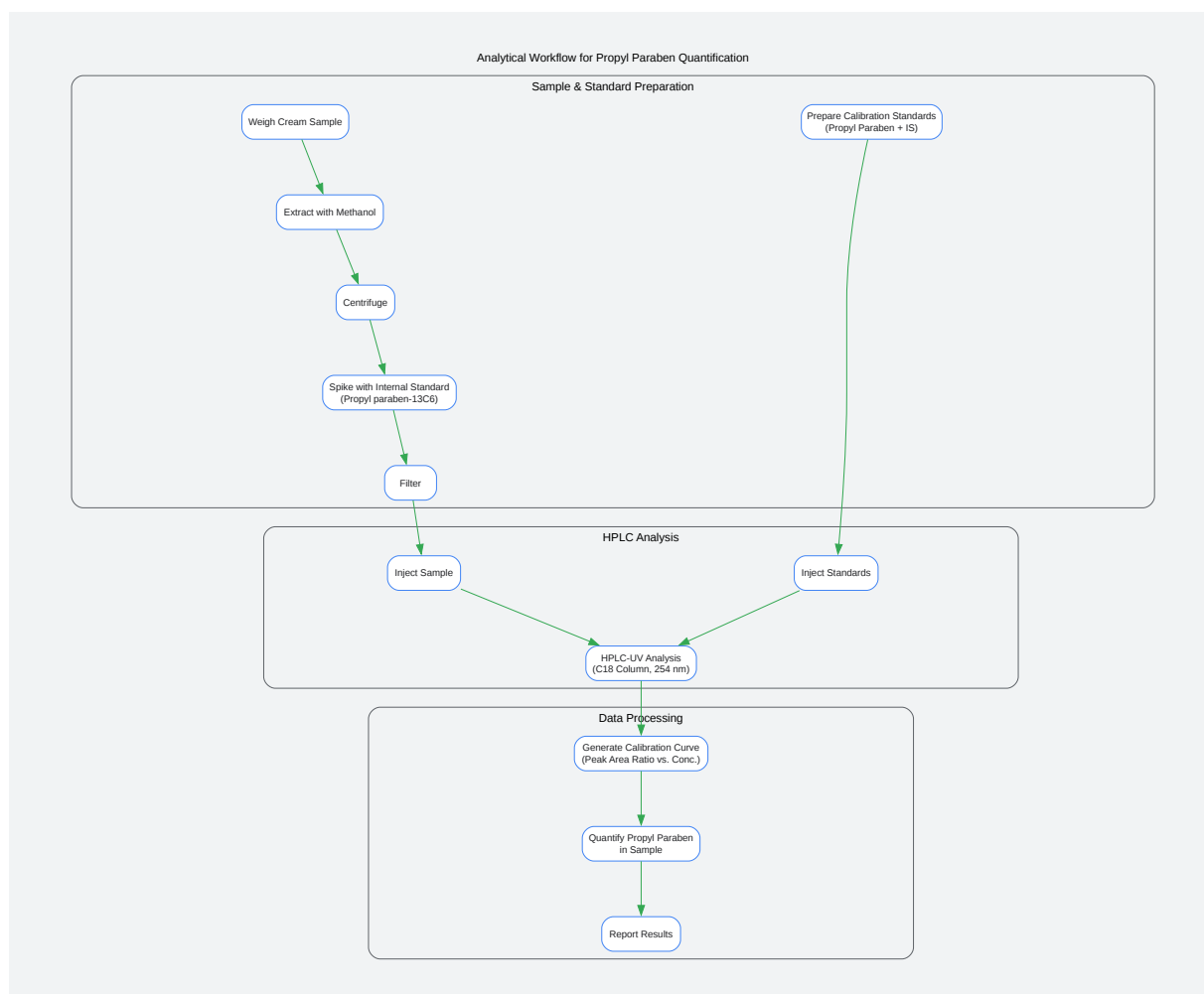
- Mobile Phase: Acetonitrile and water (50:50, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- UV Detection Wavelength: 254 nm

7. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of propyl paraben to the peak area of **Propyl paraben-13C6** against the concentration of the propyl paraben

standards.

- Determine the concentration of propyl paraben in the sample extract from the calibration curve.
- Calculate the final concentration of propyl paraben in the cream sample, taking into account the initial weight of the sample and the dilution factor.



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Caption: Workflow for Propyl Paraben Quantification.

Applications in Research and Drug Development

Beyond its use as an internal standard, **Propyl paraben-13C6** is a valuable tool for:

- **Pharmacokinetic Studies:** Tracing the absorption, distribution, metabolism, and excretion (ADME) of propyl paraben in biological systems.
- **Metabolite Identification:** Aiding in the identification of metabolites by distinguishing them from background matrix interference in mass spectrometry.
- **Environmental Fate Studies:** Investigating the degradation and transformation of propyl paraben in the environment.
- **Toxicology Research:** Accurately quantifying internal exposure levels in toxicological studies to better understand its potential health effects. Propylparaben has been shown to disrupt follicular growth and steroidogenic function and reduce sperm count and motility in animal studies.

In conclusion, **Propyl paraben-13C6** is an essential analytical tool for researchers, scientists, and professionals in drug development. Its use enables precise and accurate quantification of propyl paraben, leading to more reliable data in safety assessments, pharmacokinetic analyses, and environmental monitoring.

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